REACTION_CXSMILES
|
I[CH2:2][CH3:3].[OH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([OH:15])=[C:7]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:6]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22].[Na].[CH2:27](O)[CH3:28]>[O-]CC.[Na+]>[CH2:27]([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([O:15][CH2:2][CH3:3])=[C:7]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:6]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH3:28] |f:4.5,^1:25|
|
Name
|
|
Quantity
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70 g
|
Type
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reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
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35 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=C(C2=CC=CC=C12)O)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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[O-]CC.[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
|
3 h
|
Type
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ADDITION
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Details
|
the mixture was poured onto ice-hydrochloric acid (500 ml)
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Type
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CUSTOM
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Details
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The oil was separated
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Type
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WASH
|
Details
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washed with aqueous sodium bicarbonate
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Type
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CUSTOM
|
Details
|
crystallised from ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=C(C2=CC=CC=C12)OCC)C(=O)OCC)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |